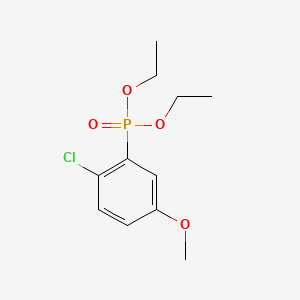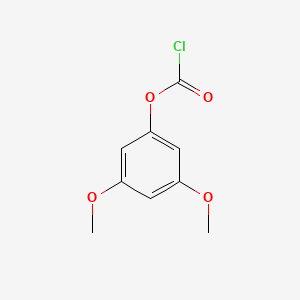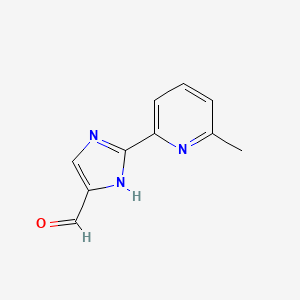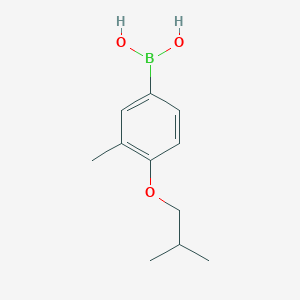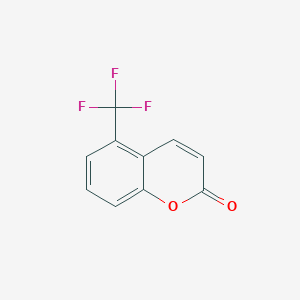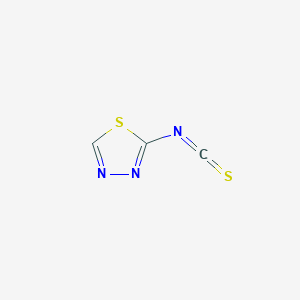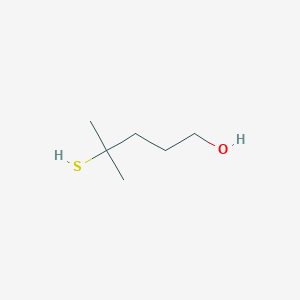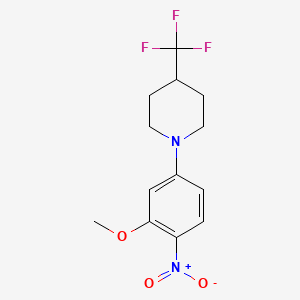
1-(3-Methoxy-4-nitrophenyl)-4-(trifluoromethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxy-4-nitrophenyl)-4-(trifluoromethyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxy-4-nitrophenyl)-4-(trifluoromethyl)piperidine typically involves the following steps:
Methoxylation: The addition of a methoxy group to the aromatic ring.
Piperidine Formation: The formation of the piperidine ring through cyclization reactions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Methoxy-4-nitrophenyl)-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Methoxy-4-nitrophenyl)-4-(trifluoromethyl)piperidine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Methoxy-4-nitrophenyl)piperidine: Lacks the trifluoromethyl group.
1-(4-Nitrophenyl)-4-(trifluoromethyl)piperidine: Lacks the methoxy group.
1-(3-Methoxyphenyl)-4-(trifluoromethyl)piperidine: Lacks the nitro group.
Uniqueness
1-(3-Methoxy-4-nitrophenyl)-4-(trifluoromethyl)piperidine is unique due to the presence of all three functional groups (methoxy, nitro, and trifluoromethyl) on the piperidine ring, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H15F3N2O3 |
|---|---|
Peso molecular |
304.26 g/mol |
Nombre IUPAC |
1-(3-methoxy-4-nitrophenyl)-4-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C13H15F3N2O3/c1-21-12-8-10(2-3-11(12)18(19)20)17-6-4-9(5-7-17)13(14,15)16/h2-3,8-9H,4-7H2,1H3 |
Clave InChI |
ZMFWJWKJSJYUSJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)N2CCC(CC2)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



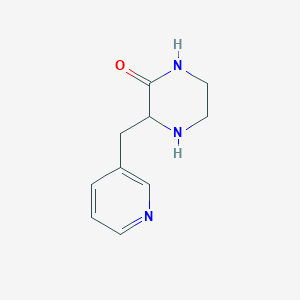
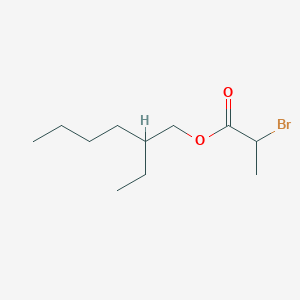
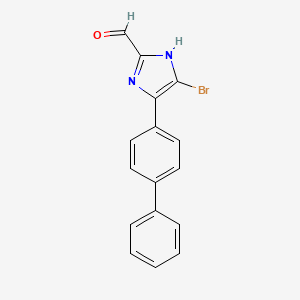

![2-[4-(Benzyloxy)phenyl]-1-methylindole](/img/structure/B13699897.png)
![1-[4-[(4-Boc-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one](/img/structure/B13699908.png)
